(R)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl) benzenemethanol (R)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl) benzenemethanol
Brand Name: Vulcanchem
CAS No.: 927812-33-7
VCID: VC0023508
InChI: InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2/t12-/m1/s1
SMILES: C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
Molecular Formula: C13H11ClF3NO
Molecular Weight: 289.68 g/mol

(R)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl) benzenemethanol

CAS No.: 927812-33-7

Reference Standards

VCID: VC0023508

Molecular Formula: C13H11ClF3NO

Molecular Weight: 289.68 g/mol

(R)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl) benzenemethanol - 927812-33-7

CAS No. 927812-33-7
Product Name (R)-5-Chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoromethyl) benzenemethanol
Molecular Formula C13H11ClF3NO
Molecular Weight 289.68 g/mol
IUPAC Name (2R)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol
Standard InChI InChI=1S/C13H11ClF3NO/c14-9-3-4-11(18)10(7-9)12(19,13(15,16)17)6-5-8-1-2-8/h3-4,7-8,19H,1-2,18H2/t12-/m1/s1
Standard InChIKey KEMUGFRERPPUHB-GFCCVEGCSA-N
Isomeric SMILES C1CC1C#C[C@@](C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
SMILES C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
Canonical SMILES C1CC1C#CC(C2=C(C=CC(=C2)Cl)N)(C(F)(F)F)O
Synonyms (αR)-2-Amino-5-chloro-α-(2-cyclopropylethynyl)-α-(trifluoromethyl)benzenemethanol;
PubChem Compound 10891562
Last Modified Nov 11 2021
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